O=C1N=C(S)N(C2CCCC2)C3=NC(C4CC4)=CC(C(O)=O)=C31
. This indicates the presence of various functional groups, including a carboxylic acid group, a mercapto group, and a pyrimidine ring . YCWVNNNSLINFKN-UHFFFAOYSA-N
.
This compound is classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. The compound's Chemical Abstracts Service (CAS) number is 937599-78-5, and its molecular formula is with a molar mass of approximately 331.39 g/mol . The structure features a pyrido[2,3-d]pyrimidine core, which is essential for its biological activity.
The synthesis of 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid typically involves several key steps:
The molecular structure of 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid can be analyzed as follows:
1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid participates in various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to optimize yields and minimize by-products.
The mechanism of action for 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid primarily involves its interaction with biological targets:
Research indicates that similar compounds exhibit activity against certain cancer cell lines and may have antimicrobial properties.
A thorough analysis reveals several important physical and chemical properties:
The applications of 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid span various fields:
This compound exemplifies the intersection of synthetic chemistry and medicinal applications, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5